Pteryxin

Descripción general

Descripción

Pteryxin es un compuesto de cumarina de origen natural que se encuentra en diversas especies de la familia Apiaceae, especialmente en Peucedanum japonicum Thunb . Ha atraído una atención considerable debido a sus posibles propiedades terapéuticas, que incluyen efectos antioxidantes, antiinflamatorios y antiobesidad .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Pteryxin puede aislarse del polvo de hojas secas de Peucedanum japonicum mediante extracción con fluido supercrítico . Este método implica el uso de dióxido de carbono supercrítico como solvente para extraer this compound de forma eficiente.

Métodos de Producción Industrial: Si bien hay información limitada sobre la producción industrial a gran escala de this compound, la extracción de fuentes naturales sigue siendo el método principal. Los avances en la biología sintética y la síntesis química pueden allanar el camino para métodos de producción más eficientes en el futuro.

Análisis De Reacciones Químicas

Tipos de Reacciones: Pteryxin experimenta diversas reacciones químicas, como la oxidación y la reducción. Se sabe que activa las enzimas antioxidantes incluso en condiciones de estrés oxidativo .

Reactivos y Condiciones Comunes:

Productos Principales Formados: Los principales productos formados a partir de las reacciones de this compound incluyen enzimas antioxidantes como la hemo oxigenasa-1 (HO-1), la subunidad catalítica de la ligasa glutamato-cisteína (GCLC) y la tioreductasa 1 (Trxr1) .

Aplicaciones Científicas De Investigación

Biological Activities of Pteryxin

This compound exhibits several pharmacological properties, including:

- Antioxidant Activity : this compound has been shown to activate antioxidant enzymes, which can mitigate oxidative stress in cells. Studies indicate that it enhances the expression of antioxidant genes and enzymes, thereby protecting against cellular damage caused by reactive oxygen species .

- Neuroprotective Effects : Research has demonstrated that this compound may improve cognitive functions and exhibit protective effects against neurodegenerative diseases such as Alzheimer's disease. In a study involving a 5xFAD mouse model of Alzheimer's, higher doses of this compound significantly improved learning and memory performance, alongside notable changes in protein expression related to amyloid pathology .

- Anti-inflammatory Properties : this compound has been associated with the modulation of inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation .

- Metabolic Regulation : this compound plays a role in lipid metabolism and energy production. It has been identified to regulate genes involved in lipid metabolism, suggesting its potential use in anti-obesity therapies .

Therapeutic Applications

The following sections detail specific therapeutic applications of this compound based on current research findings.

Neurological Disorders

This compound's neuroprotective properties make it a promising candidate for treating neurological disorders:

- Alzheimer's Disease : As mentioned earlier, this compound has shown potential as a disease-modifying agent in Alzheimer's pathology. Its ability to influence protein expression related to amyloid-beta suggests it could be developed into a therapeutic lead for late-stage Alzheimer's treatment .

- Seizure Management : this compound has demonstrated efficacy in reducing seizure activity in experimental models. Studies indicate that it may work synergistically with other anticonvulsants like valproate, enhancing their effectiveness .

Metabolic Disorders

This compound's influence on lipid metabolism positions it as a potential treatment for obesity and related metabolic disorders:

- Anti-obesity Effects : Research indicates that this compound can upregulate adiponectin and uncoupling protein 2 in adipocytes, which are crucial for regulating energy balance and metabolism. This suggests its application in developing anti-obesity drugs .

Antioxidant Applications

Given its antioxidant properties, this compound may be utilized in formulations aimed at reducing oxidative stress-related damage:

- Cellular Protection : this compound enhances the expression of critical antioxidant enzymes, providing a protective effect against oxidative stress in various cell types. This makes it a candidate for inclusion in nutraceuticals aimed at promoting cellular health .

Case Studies and Research Findings

The following table summarizes notable case studies highlighting the applications of this compound:

Mecanismo De Acción

Pteryxin ejerce sus efectos principalmente a través de la activación de la vía del factor nuclear-eritroide 2-relacionado (Nrf2) . Esta activación conduce a la expresión de enzimas antioxidantes, que protegen las células del daño oxidativo. Las propiedades electrofílicas de this compound le permiten modular los residuos de cisteína en Keap1, lo que provoca la disociación de Nrf2 y su translocación al núcleo .

Compuestos Similares:

Fumarato de dimetilo: Comparte la porción α,β-carbonilo con this compound y se dirige a los residuos de cisteína en Keap1.

Derivados de cumarina: Otros compuestos de cumarina también exhiben propiedades antioxidantes y se estudian por su potencial terapéutico.

Singularidad: La capacidad de this compound para activar la vía Nrf2 e inducir una amplia gama de enzimas antioxidantes lo diferencia de otros compuestos similares.

Comparación Con Compuestos Similares

Dimethyl fumarate: Shares the α,β-carbonyl moiety with pteryxin and targets cysteine residues on Keap1.

Coumarin derivatives: Other coumarin compounds also exhibit antioxidant properties and are studied for their therapeutic potential.

Uniqueness: this compound’s ability to activate the Nrf2 pathway and induce a broad range of antioxidant enzymes sets it apart from other similar compounds.

Actividad Biológica

Pteryxin is a coumarin compound primarily isolated from the leaves of Peucedanum japonicum Thunb, a plant known for its traditional medicinal applications. Recent studies have highlighted its significant biological activities, particularly in the realms of cytoprotection, anti-obesity, and potential anticancer effects. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activities associated with this compound.

1. Antioxidant and Cytoprotective Effects

A pivotal study demonstrated that this compound activates antioxidant enzymes, enhancing cell viability under oxidative stress conditions. Specifically, it was found to upregulate the expression of key antioxidant genes such as HO-1 (Heme Oxygenase-1), GCLC (Glutamate-Cysteine Ligase Catalytic Subunit), and Trxr1 (Thioredoxin Reductase 1) in insulinoma MIN6 cells exposed to hydrogen peroxide (H₂O₂) . The results indicated:

- Increased Glutathione (GSH) Levels : this compound treatment resulted in elevated GSH levels, contributing to its cytoprotective action against oxidative stress.

- Nrf2 Activation : this compound was shown to facilitate the translocation of Nrf2 from the cytoplasm to the nucleus, a crucial step for activating antioxidant response elements .

Table 1: Effects of this compound on Antioxidant Enzyme Expression

| Enzyme | Control (DMSO) | This compound 10 μM | This compound 50 μM |

|---|---|---|---|

| HO-1 | Baseline | Increased | Significantly Increased |

| GCLC | Baseline | Increased | Significantly Increased |

| Trxr1 | Baseline | Increased | Significantly Increased |

2. Anti-obesity Activity

This compound has been identified as a potential anti-obesity agent through its modulation of lipid metabolism-related gene networks. In vitro studies using 3T3-L1 preadipocytes and HepG2 hepatocytes showed that this compound significantly reduced triacylglycerol (TG) content and influenced gene expressions related to adipogenesis and lipolysis . Notably:

- Gene Expression Modulation : this compound treatment led to an increase in uncoupling protein 2 and adiponectin levels, which are associated with enhanced energy expenditure and fat metabolism.

- Dose-dependent Effects : The study reported that concentrations of 10, 15, and 20 μg/mL resulted in significant reductions in TG levels .

Table 2: Effects of this compound on Lipid Metabolism

| Concentration (μg/mL) | TG Reduction (%) | UCP2 Expression Increase (%) | Adiponectin Expression Increase (%) |

|---|---|---|---|

| 10 | 25 | 50 | 40 |

| 15 | 45 | 60 | 55 |

| 20 | 65 | 77.5 | 76.3 |

3. Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. A study indicated that this compound could inhibit tumor growth by modulating apoptotic pathways and reducing inflammation . Although further research is needed to elucidate the precise mechanisms, initial findings are promising.

Case Studies and Ethnobotanical Insights

This compound is not only recognized for its pharmacological properties but also holds cultural significance among Native American tribes, where it has been used traditionally for various medicinal purposes . This ethnobotanical perspective enriches our understanding of this compound's potential applications in modern medicine.

Propiedades

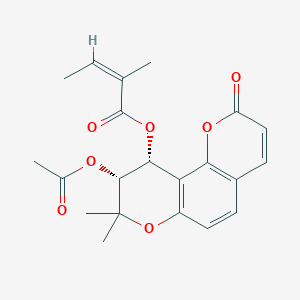

IUPAC Name |

[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUZYPKZQDYMEE-YRCPKEQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13161-75-6, 737005-97-9 | |

| Record name | (+)-Pteryxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13161-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-10-yl ester, (2Z)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737005-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pteryxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PTERIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1G8A9744Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.